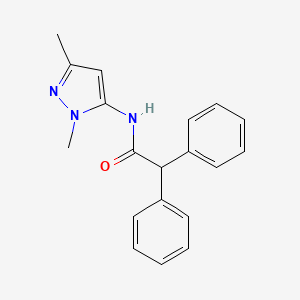![molecular formula C12H19Cl B2751016 1-(Chloromethyl)-3-cyclohexylbicyclo[1.1.1]pentane CAS No. 2287280-56-0](/img/structure/B2751016.png)
1-(Chloromethyl)-3-cyclohexylbicyclo[1.1.1]pentane
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(Chloromethyl)-3-cyclohexylbicyclo[111]pentane is a unique organic compound characterized by its bicyclo[111]pentane core structureThe bicyclo[1.1.1]pentane framework is known for its rigidity and ability to act as a bioisostere for para-substituted benzene rings, making it a valuable scaffold in drug design .
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 1-(Chloromethyl)-3-cyclohexylbicyclo[1.1.1]pentane typically involves the preparation of [1.1.1]propellane as a key intermediate. One common method starts with the conversion of 1,1-dibromo-2,2-bis(chloromethyl)cyclopropane to [1.1.1]propellane using methyllithium in diethyl ether . The [1.1.1]propellane is then reacted with cyclohexylmagnesium bromide to introduce the cyclohexyl group, followed by chloromethylation to yield the target compound .
Industrial Production Methods: Industrial production of this compound may involve continuous flow processes to generate [1.1.1]propellane on demand, which can then be derivatized into various bicyclo[1.1.1]pentane species . This approach allows for efficient and scalable production of the compound.
化学反応の分析
Types of Reactions: 1-(Chloromethyl)-3-cyclohexylbicyclo[1.1.1]pentane undergoes various chemical reactions, including:
Substitution Reactions: The chloromethyl group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Oxidation and Reduction Reactions: The compound can undergo oxidation to form corresponding alcohols or reduction to yield hydrocarbons.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium azide or potassium thiocyanate can be used under mild conditions to replace the chloromethyl group.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide can be employed to oxidize the chloromethyl group to an alcohol.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used to reduce the chloromethyl group to a methyl group.
Major Products Formed:
Substitution Products: Azides, thiocyanates, and other substituted derivatives.
Oxidation Products: Alcohols and carboxylic acids.
Reduction Products: Hydrocarbons and methyl derivatives.
科学的研究の応用
1-(Chloromethyl)-3-cyclohexylbicyclo[1.1.1]pentane has several scientific research applications:
作用機序
The mechanism of action of 1-(Chloromethyl)-3-cyclohexylbicyclo[1.1.1]pentane involves its interaction with molecular targets through its chloromethyl and cyclohexyl groups. The chloromethyl group can form covalent bonds with nucleophilic sites on biomolecules, while the cyclohexyl group provides hydrophobic interactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects .
類似化合物との比較
1-(Chloromethyl)bicyclo[1.1.1]pentane: Lacks the cyclohexyl group, making it less hydrophobic and potentially less effective in certain applications.
3-Cyclohexylbicyclo[1.1.1]pentane: Lacks the chloromethyl group, reducing its reactivity in nucleophilic substitution reactions.
1-(Bromomethyl)-3-cyclohexylbicyclo[1.1.1]pentane: Similar structure but with a bromomethyl group, which may exhibit different reactivity and biological activity.
Uniqueness: 1-(Chloromethyl)-3-cyclohexylbicyclo[1.1.1]pentane is unique due to the presence of both the chloromethyl and cyclohexyl groups, which confer distinct chemical and biological properties. The combination of these groups enhances the compound’s versatility in various applications, making it a valuable tool in scientific research and industrial applications .
特性
IUPAC Name |
1-(chloromethyl)-3-cyclohexylbicyclo[1.1.1]pentane |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H19Cl/c13-9-11-6-12(7-11,8-11)10-4-2-1-3-5-10/h10H,1-9H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TWBNXLUQHQGKRG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)C23CC(C2)(C3)CCl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H19Cl |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
198.73 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-(2-amino-4-methyl-6-oxo-1,6-dihydropyrimidin-1-yl)-N-[(4-chlorophenyl)methyl]acetamide](/img/structure/B2750937.png)
![methyl 1-[2-(3,4-dimethoxyphenyl)ethyl]-2-methyl-5-oxo-4,5-dihydro-1H-pyrrole-3-carboxylate](/img/structure/B2750940.png)

![Methyl (E)-4-oxo-4-[3-[(5-oxomorpholin-3-yl)methyl]-2,3-dihydroindol-1-yl]but-2-enoate](/img/structure/B2750943.png)
![N-[2-(4-fluoro-3-methylbenzenesulfonyl)-2-(thiophen-2-yl)ethyl]-2-(4-fluorophenoxy)acetamide](/img/structure/B2750945.png)
![N-(2-bromophenyl)-2-[(4-chlorobenzyl)sulfanyl]acetamide](/img/structure/B2750946.png)





![3-[(3-chlorophenyl)sulfonyl]-4,6-dimethyl-2(1H)-pyridinone](/img/structure/B2750955.png)
